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Cat. No.: B15291133
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Introduction

CAS number 2505339-54-6, also known as BR102910, is a potent and selective small
molecule inhibitor of Fibroblast Activation Protein (FAP). FAP is a type Il transmembrane serine
protease that is overexpressed in the stroma of various pathological conditions, including
cancer, fibrosis, and arthritis, while its expression in healthy adult tissues is limited. This
differential expression pattern makes FAP an attractive therapeutic target. BR102910 has
demonstrated significant potential in preclinical studies, primarily through its ability to modulate
the tumor microenvironment and affect key signaling pathways involved in cell proliferation,
migration, and invasion. This document provides a comprehensive technical overview of the
properties, biological activity, and experimental data related to BR102910.

Physicochemical Properties

BR102910 is a white to off-white solid compound. A summary of its key physicochemical
properties is presented in the table below.
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Property Value Reference

CAS Number 2505339-54-6 N/A

Synonym BR102910 [1][2]

Molecular Formula C1sH14Cl2F2N402S [2][3]

Molecular Weight 459.3 g/mol [3114]

Appearance White to off-white solid [1]

Purity >98.00% [4]

Solubility Soluble in DMSO (= 2.5 5176]
mg/mL)

Storage Store at -20°C [3114]

Biological Activity and Mechanism of Action

BR102910 is a highly selective inhibitor of Fibroblast Activation Protein (FAP) with an 1Cso
value of 2 nM.[1] It exhibits high selectivity over other related proteases such as Dipeptidyl
Peptidase IV (DPPIV) and Prolyl Oligopeptidase (PREP), with an ICso of 49.00 pM for PREP.[1]
The primary mechanism of action of BR102910 is the inhibition of the enzymatic activity of FAP.
FAP is known to play a crucial role in remodeling the extracellular matrix and is implicated in
several signaling pathways that promote tumor growth and metastasis.

Signaling Pathways

FAP has been shown to influence several key signaling pathways involved in oncogenesis.
Inhibition of FAP by BR102910 is expected to modulate these pathways, thereby exerting its
anti-tumor effects.

o PI3K/AKT Pathway: FAP expression has been linked to the activation of the PISK/AKT
pathway, which is a critical regulator of cell survival, proliferation, and growth.[1][2][3]
Inhibition of FAP may lead to the downregulation of this pathway.

» Ras-ERK Pathway: The Ras-ERK signaling cascade is another crucial pathway in cancer,
controlling cell proliferation, differentiation, and survival. FAP has been implicated as an
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upstream regulator of this pathway.[2]

e SHH/GLI1 Pathway: The Sonic Hedgehog (SHH)/GLI1 signaling pathway is involved in
embryonic development and its aberrant activation is linked to various cancers. FAP
overexpression has been shown to upregulate SHH/GIi1 signaling.[2]
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Caption: FAP signaling pathways and the inhibitory action of BR102910.

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and validation of scientific
findings. Below are outlines of key experimental protocols related to the evaluation of
BR102910.

In Vivo FAP Inhibition Study
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An in vivo study demonstrated that BR102910 exhibits significant, dose-dependent FAP
inhibition in C57BL/6J mice.[1]

Animal Model: C57BL/6J mice.

e Compound Administration: BR102910 was administered orally at doses ranging from 0O to 30
mg/kg.[1]

» Formulation: For in vivo experiments, a recommended formulation involves preparing a stock
solution in DMSO and then diluting it with a suitable vehicle such as corn oil or a solution of
20% SBE-B-CD in saline. To aid dissolution, heating and/or sonication can be used. It is
advised to prepare the working solution fresh on the day of use.

» Efficacy Evaluation: FAP inhibition efficacy was assessed, though the specific biomarker or
imaging modality used was not detailed in the available literature.

C57BL/6J Mice

Oral Administration of BR102910
(0-30 mg/kg)

Assessment of FAP Inhibition

Data Analysis:
Dose-dependent effect

Click to download full resolution via product page
Caption: General workflow for the in vivo FAP inhibition study.

Quantitative Data Summary

The following table summarizes the key quantitative data available for BR102910.
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Parameter Value Target/System Reference

Fibroblast Activation
ICso0 2nM ] [1]
Protein (FAP)

Prolyl Oligopeptidase

ICso 49.00 uM
(PREP)

Safety and Toxicology

Currently, there is a lack of publicly available, detailed safety and toxicology data specifically for
BR102910. General safety assessments for FAP-targeting compounds, such as FAP-activated
prodrugs, have shown a significant therapeutic window with no obvious toxicity in preclinical
models. However, a comprehensive safety evaluation for BR102910, including acute and
chronic toxicity studies, would be required for further clinical development. No Material Safety
Data Sheet (MSDS) specific to BR102910 was found in the public domain.

Conclusion

BR102910 (CAS 2505339-54-6) is a potent and selective FAP inhibitor with promising
preclinical activity. Its ability to inhibit FAP at nanomolar concentrations and its high selectivity
make it a valuable tool for studying the role of FAP in various diseases and a potential
candidate for therapeutic development. Further studies are warranted to elucidate the detailed
mechanisms of its action on downstream signaling pathways and to establish a comprehensive
safety profile. The provided information serves as a foundational guide for researchers and
drug development professionals interested in this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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